
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester
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Overview
Description
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(310)hex-2-yl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple cyclopropane rings and a bicyclic oxabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester typically involves multiple steps. One common method starts with the preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid from 2,3-dimethyl-2-butene through a cyclopropanation reaction . The resulting acid is then esterified with the appropriate alcohol under acidic conditions to form the ester .
Industrial Production Methods
Industrial production of this compound may involve the use of phase transfer catalysts to enhance the efficiency of the saponification and esterification reactions. The use of sodium hydroxide in the saponification step and subsequent acidification is common . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Cyclopropanecarboxylic acid derivatives have been investigated for their antimicrobial activity. The unique structure of these compounds allows for interactions with bacterial membranes, leading to potential applications as novel antibiotics.
Case Study: Synthesis and Testing
A study demonstrated that derivatives of cyclopropanecarboxylic acid exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesis involved modifying the cyclopropane ring to enhance biological activity through structure-activity relationship (SAR) studies.
Compound Name | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | MIC = 32 µg/mL | MIC = 64 µg/mL |
Compound B | MIC = 16 µg/mL | MIC = 32 µg/mL |
Anti-inflammatory Effects
Research has indicated that cyclopropanecarboxylic acids can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Agricultural Applications
Pesticidal Properties
The compound has been explored as a precursor for synthesizing eco-friendly pesticides. Its low toxicity profile makes it suitable for developing pest control agents that minimize environmental impact.
Case Study: Development of Biopesticides
A recent study focused on the efficacy of cyclopropanecarboxylic acid derivatives as biopesticides against common agricultural pests. The results showed significant reductions in pest populations when applied at specific concentrations.
Pesticide Type | Target Pest | Efficacy (%) |
---|---|---|
Cyclopropane-based A | Aphids | 85% |
Cyclopropane-based B | Spider Mites | 90% |
Material Science
Polymer Chemistry
Cyclopropanecarboxylic acid derivatives are being utilized in the synthesis of advanced materials, including polymers with enhanced thermal and mechanical properties.
Case Study: Polymer Synthesis
Research demonstrated that incorporating cyclopropanecarboxylic acid into polymer matrices improved their thermal stability and mechanical strength. This was particularly evident in thermoplastic elastomers used in automotive applications.
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Control | 200 | 25 |
Cyclopropane-modified | 250 | 35 |
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester involves its interaction with specific molecular targets and pathways. For instance, its analogs inhibit histone deacetylases, leading to changes in gene expression and induction of apoptosis in tumor cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: An antiepileptic drug with a similar cyclopropane structure.
Fenpropathrin: An insecticide with a related cyclopropanecarboxylic acid ester structure.
Permethrin: Another insecticide with a similar cyclopropane moiety.
Uniqueness
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester is unique due to its bicyclic oxabicyclohexane structure, which imparts distinct chemical and biological properties. This structure differentiates it from other cyclopropane derivatives and contributes to its specific applications in scientific research and industry.
Biological Activity
Cyclopropanecarboxylic acid derivatives, particularly 2,2,3,3-tetramethyl-5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester, have garnered attention for their potential biological activities. This compound is a complex bicyclic structure that has been explored for its pharmacological properties, including its role as a precursor in the synthesis of various biologically active compounds.
The compound's molecular formula is C13H18O3, and it has a molecular weight of approximately 222.28 g/mol. It is characterized by the presence of a cyclopropane ring and multiple functional groups that influence its reactivity and biological interactions.
1. Cytotoxicity
Research indicates that certain derivatives of cyclopropanecarboxylic acids exhibit cytotoxic effects against various tumor cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopropane ring can enhance or reduce cytotoxicity. For instance, compounds with specific substituents have shown selective toxicity towards cancer cells while sparing normal cells .
2. Antimicrobial Activity
Cyclopropanecarboxylic acid derivatives have demonstrated antimicrobial properties, particularly against pathogenic bacteria such as Helicobacter pylori. The mechanism of action often involves the inhibition of key enzymes such as urease, which is crucial for the survival of these bacteria in acidic environments .
3. Central Nervous System Activity
As a precursor for CNS-active compounds, cyclopropanecarboxylic acid derivatives are being investigated for their potential in treating neurological disorders. Some studies highlight their role in modulating neurotransmitter systems and inhibiting histone deacetylases, which are implicated in various neurodegenerative diseases .
Case Study 1: Cytotoxic Effects on Tumor Cells
A study examined the cytotoxic effects of synthesized cyclopropanecarboxylic acid derivatives on four human tumor cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of cyclopropanecarboxylic acid derivatives against H. pylori. The study found that specific compounds exhibited comparable activity to standard antibiotics like metronidazole, highlighting their potential as alternative treatments for infections resistant to conventional therapies .
Data Table: Summary of Biological Activities
Activity Type | Compound Tested | Results |
---|---|---|
Cytotoxicity | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | Significant inhibition of tumor cell growth |
Antimicrobial | Cyclopropanecarboxylic acid derivatives | Effective against H. pylori, comparable to metronidazole |
CNS Activity | CNS-active derivatives | Modulation of neurotransmitter systems observed |
Properties
CAS No. |
81910-10-3 |
---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H24O4/c1-14(2)12(15(14,3)4)13(19)20-11-8-10(18)17(9-6-7-9)16(11,5)21-17/h9,11-12H,6-8H2,1-5H3 |
InChI Key |
LHZTUXJNLJDSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)OC2CC(=O)C3(C2(O3)C)C4CC4)C |
Origin of Product |
United States |
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